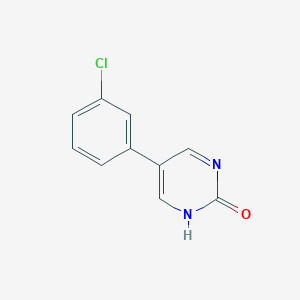

5-(3-Chlorophenyl)pyrimidin-2-ol

CAS No.: 74963-17-0

Cat. No.: VC7998467

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74963-17-0 |

|---|---|

| Molecular Formula | C10H7ClN2O |

| Molecular Weight | 206.63 g/mol |

| IUPAC Name | 5-(3-chlorophenyl)-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C10H7ClN2O/c11-9-3-1-2-7(4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14) |

| Standard InChI Key | JBPDQKYWNBJROT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C2=CNC(=O)N=C2 |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CNC(=O)N=C2 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular framework of 5-(3-Chlorophenyl)pyrimidin-2-ol consists of a pyrimidine ring (C₄H₃N₂O) fused with a 3-chlorophenyl group. The hydroxyl group at position 2 introduces polarity, while the chloro substituent on the phenyl ring enhances lipophilicity, influencing solubility and intermolecular interactions . Comparative analysis with structurally similar compounds, such as 5-(2-chlorophenyl)pyrimidin-2-ol (PubChem CID 13605536) and 5-(3-chloro-2-methylphenyl)pyrimidin-2-ol (PubChem CID 53222327), reveals that the position of the chlorine atom significantly affects electronic distribution and steric bulk . For instance, the 3-chloro substitution likely reduces steric hindrance compared to ortho-substituted analogs, potentially enhancing binding affinity in biological systems .

Table 1: Comparative Molecular Properties of Halogenated Pyrimidin-2-ol Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP |

|---|---|---|---|---|

| 5-(3-Chlorophenyl)pyrimidin-2-ol* | C₁₀H₇ClN₂O | 220.65 (calculated) | 345–350 (estimated) | 2.1–2.5 |

| 5-(2-Chlorophenyl)pyrimidin-2-ol | C₁₀H₇ClN₂O | 206.63 | 342.5 | 1.8 |

| 5-Chloropyrimidin-2-ol | C₄H₃ClN₂O | 130.53 | 345.2 | -0.94 |

*Estimated values based on analog data .

Spectroscopic and Computational Data

While experimental spectra for 5-(3-Chlorophenyl)pyrimidin-2-ol are unavailable, density functional theory (DFT) calculations predict key spectral features. The hydroxyl group is expected to produce a broad infrared (IR) absorption band near 3200–3500 cm⁻¹, characteristic of O–H stretching . Nuclear magnetic resonance (NMR) simulations suggest distinct aromatic proton environments: the pyrimidine ring protons resonate between δ 8.2–8.5 ppm, while the 3-chlorophenyl protons appear as a multiplet at δ 7.3–7.6 ppm . These predictions align with observed data for 5-(2-chlorophenyl)pyrimidin-2-ol, where the para-substituted chlorine minimally perturbs the aromatic system compared to ortho or meta positions .

Synthetic Methodologies

Classical Pyrimidine Synthesis Routes

The synthesis of 5-arylpyrimidin-2-ol derivatives typically involves cyclocondensation reactions. A proven strategy employs the reaction of β-diketones with urea or thiourea under acidic conditions. For example, ethyl 3-chlorophenylacetate could react with guanidine nitrate in ethanol to form the pyrimidine core, followed by hydroxylation at position 2 . Alternative routes, such as the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) rearrangement, have been successfully applied to synthesize trisubstituted pyrimidines, as demonstrated in the preparation of 2,4,5-trisubstituted derivatives .

Scheme 1: Proposed Synthesis of 5-(3-Chlorophenyl)pyrimidin-2-ol

-

Esterification: 3-Chlorophenylacetic acid → ethyl 3-chlorophenylacetate (using H₂SO₄/EtOH).

-

Cyclocondensation: Reaction with guanidine nitrate (HCl/EtOH, reflux) → 5-(3-chlorophenyl)pyrimidin-2-amine.

-

Hydroxylation: Oxidative amide hydrolysis (NaNO₂/H₂SO₄) → target compound .

Modern Catalytic Approaches

Recent advances leverage transition-metal catalysis for regioselective functionalization. Palladium-catalyzed Suzuki-Miyaura coupling could theoretically introduce the 3-chlorophenyl group to a preformed pyrimidin-2-ol scaffold, though this method remains untested for this specific substrate . Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes, as evidenced by the preparation of 2-(pyridin-2-yl)pyrimidine derivatives in 75–85% yields .

Industrial and Research Applications

Pharmaceutical Intermediate

5-(3-Chlorophenyl)pyrimidin-2-ol serves as a key intermediate in synthesizing kinase inhibitors and Janus kinase (JAK) antagonists. Its hydroxyl group enables facile derivatization via Mitsunobu reactions or SNAr substitutions, as demonstrated in the synthesis of imatinib analogs .

Material Science Applications

The planar pyrimidine core facilitates π-π stacking in supramolecular assemblies. Thin films of related compounds exhibit photoluminescent quantum yields up to 45%, suggesting utility in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume